molecular formula C4H2Cl2N2O B044122 3,5-Dichloropyrazin-2(1H)-one CAS No. 130879-62-8

3,5-Dichloropyrazin-2(1H)-one

Cat. No.: B044122
CAS No.: 130879-62-8
M. Wt: 164.97 g/mol
InChI Key: XDHJAHNEBHARQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloropyrazin-2(1H)-one is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O It is characterized by a pyrazine ring substituted with two chlorine atoms at the 3 and 5 positions and a keto group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloropyrazin-2(1H)-one typically involves the chlorination of pyrazin-2(1H)-one. One common method is the reaction of pyrazin-2(1H)-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of hydrogen atoms with chlorine atoms at the 3 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyrazin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The keto group can participate in redox reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Scientific Research Applications

3,5-Dichloropyrazin-2(1H)-one has been studied for its applications in several scientific fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3,5-Dichloropyrazin-2(1H)-one involves its interaction with specific molecular targets. The chlorine atoms and the keto group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloropyrazine: Another chlorinated pyrazine with different substitution patterns.

    3,5-Dichloropyrazine-2-carboxamide: A related compound with an amide group instead of a keto group.

    3,5-Dichloropyrazine-2-carbonitrile: A compound with a nitrile group at the 2 position.

Uniqueness

3,5-Dichloropyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of a keto group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3,5-dichloro-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHJAHNEBHARQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130879-62-8
Record name 3,5-dichloro-1,2-dihydropyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloropyrazin-2(1H)-one
Reactant of Route 2
3,5-Dichloropyrazin-2(1H)-one
Reactant of Route 3
3,5-Dichloropyrazin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
3,5-Dichloropyrazin-2(1H)-one
Reactant of Route 5
3,5-Dichloropyrazin-2(1H)-one
Reactant of Route 6
3,5-Dichloropyrazin-2(1H)-one
Customer
Q & A

Q1: Why is 3,5-Dichloropyrazin-2(1H)-one a molecule of interest for medicinal chemistry?

A1: this compound serves as a versatile building block for creating diverse chemical structures, particularly those with potential biological activity. Its structure allows for various chemical modifications at the chlorine atoms and the nitrogen in the ring. The articles highlight its use in synthesizing pyrazine-containing nucleoside analogues [, ]. These analogues mimic natural nucleosides, the building blocks of DNA and RNA, and hold promise as antiviral or anticancer agents.

Q2: What synthetic strategies are employed to utilize this compound in nucleoside analogue synthesis?

A2: The provided research utilizes a stepwise approach:

    Q3: What are the advantages of using microwave irradiation in these synthetic procedures?

    A3: Microwave irradiation significantly enhances reaction rates, often reducing reaction times from hours to minutes. This is particularly beneficial for the Huisgen cycloaddition step in nucleoside analogue synthesis [, ], leading to faster and more efficient synthesis.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.